Dimethyl Yellow
Overview
Description
4-(Dimethylamino)azobenzene is an organic compound with the molecular formula C14H15N3. It is a yellow crystalline solid that has been widely used as a dye and a pH indicator. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable tool in various scientific applications .
Mechanism of Action
Target of Action
Methyl Yellow’s primary target is the pH level of a solution . It is used as a pH indicator, changing color based on the acidity or alkalinity of the solution it is in .
Mode of Action
Methyl Yellow operates by undergoing a color change in response to changes in pH . In an aqueous solution at low pH, Methyl Yellow appears red. Between ph 29 and 40, Methyl Yellow undergoes a transition to become yellow above pH 40 .
Biochemical Pathways
Its primary function as a ph indicator suggests that it interacts with hydrogen ions in the solution, causing a shift in its molecular structure that results in a visible color change .
Result of Action
The primary result of Methyl Yellow’s action is a visible color change that indicates the pH of the solution it is in . This allows it to be used as a practical tool in various scientific and industrial applications to quickly and easily determine pH.
Action Environment
The action of Methyl Yellow is influenced by environmental factors such as temperature, light, and the presence of other substances in the solution . For example, its color change is dependent on the pH of the solution, which can be affected by the presence of acidic or basic substances .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4-(Dimethylamino)azobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. One common method is the reaction between 4-nitroso-N,N-dimethylaniline and aniline under acidic conditions. Another method involves the Mills reaction, which uses aromatic nitroso derivatives and anilines . Industrial production often employs catalytic processes using supported gold nanoparticles to achieve high yields and environmentally friendly conditions .
Chemical Reactions Analysis
4-(Dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction typically yields hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitutions to the ortho and para positions. Common reagents include strong acids, oxidizing agents, and reducing agents.
Scientific Research Applications
4-(Dimethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator.
Comparison with Similar Compounds
4-(Dimethylamino)azobenzene is unique due to its dimethylamino group, which enhances its electron-donating properties and affects its reactivity. Similar compounds include:
Azobenzene: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
4-Aminoazobenzene: Contains an amino group instead of a dimethylamino group, altering its chemical properties and applications.
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Used as a chromophoric labeling reagent in high-performance liquid chromatography.
Properties
IUPAC Name |
N,N-dimethyl-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPECIVGRXBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3, Array | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID5020491 | |
Record name | C.I. Solvent Yellow 2 | |
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Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals. | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-Dimethylaminoazobenzene | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-Dimethylaminoazobenzene | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001% | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-Dimethylaminoazobenzene | |
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Vapor Density |
7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78 | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Vapor Pressure |
3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.) | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-Dimethylaminoazobenzene | |
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Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-Dimethylaminoazobenzene | |
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Mechanism of Action |
4-Dimethylaminoazobenzene (or butter yellow) has been used as a laboratory hepatocarcinogen to study the mode of action of this class of compounds, including structure activity relationships. Because of its characteristic color change as a function of pH, it was the first carcinogen that demonstrated binding to cellular macromolecules. Because of the flavin-dependent azo dye reductase, it was also one of the first carcinogens with a clear-cut nutritional modulation of its activity. Substitution with polar groups such as sulfonic acid in simple azo dyes usually abolishes carcinogenicity and mutagenicity. Thus, molecules such as FD and C Red No. 2 (amaranth) are not mutagenic or carcinogenic. On the other hand, tetra-azo dyes such as direct black 38 or direct blue 6, which are not mutagenic and are quite polar, can release the mutagenic carcinogenic benzidine upon reduction of the azo link by bacteria. Such dyes are highly carcinogenic. | |
Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
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Color/Form |
YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals. | |
CAS No. |
60-11-7 | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-(Dimethylamino)azobenzene | |
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Record name | 4-dimethylaminoazobenzene | |
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Record name | P-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
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Record name | Aniline, N,N-dimethyl-p-phenylazo- | |
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Melting Point |
232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F | |
Record name | 4-DIMETHYLAMINOAZOBENZENE | |
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Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/436 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Dimethylaminoazobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: Is 4-(Dimethylamino)azobenzene carcinogenic?
A1: Yes, 4-(Dimethylamino)azobenzene is recognized as a hepatocarcinogen. Studies have demonstrated its ability to induce liver cirrhosis, cholangiofibrosis, and hepatocellular carcinoma in rats. [, , , ] One study observed the development of marked cirrhosis in almost all rat livers exposed to a derivative, 3'-CH2OH-4-(Dimethylamino)azobenzene, for 2-3 months. []
Q2: Are there specific metabolic pathways involved in its carcinogenicity?
A2: Research suggests that the metabolism of 4-(Dimethylamino)azobenzene involves oxidation of the ring methyl group, which may contribute to its carcinogenic action. A study utilizing radiolabeled 3'-methyl-4-(Dimethylamino)azobenzene in rats identified metabolites in bile with oxidized ring methyl groups. []
Q3: Does 4-(Dimethylamino)azobenzene cause any persistent changes in the liver even at subcarcinogenic doses?
A3: Yes, even subcarcinogenic doses of 3'-methyl-4-(Dimethylamino)azobenzene can induce lasting histological and enzymatic changes in rat livers. These changes include the appearance of altered liver cells with decreased glucose-6-phosphatase activity and abnormal mitosis during liver regeneration. []
Q4: Does co-administration of other compounds influence its carcinogenicity?
A4: Interestingly, the simultaneous administration of phenobarbital with 3'-methyl-4-(Dimethylamino)azobenzene has been shown to inhibit both the initiation and promotion stages of hepatocarcinogenesis in rats. [] Conversely, 4-nitrostilbene enhanced, while diethylstilbestrol retarded, hepatoma development in rats previously exposed to 3'-methyl-4-(Dimethylamino)azobenzene. []
Q5: Are there biomarkers associated with 4-(Dimethylamino)azobenzene-induced hepatocarcinogenesis?
A5: Yes, studies indicate a correlation between the early rise of serum alpha-fetoprotein levels and the development of hepatomas in rats treated with 3'-methyl-4-(Dimethylamino)azobenzene. [] This suggests that alpha-fetoprotein could potentially serve as a biomarker for monitoring hepatocarcinogenesis.
Q6: How does 4-(Dimethylamino)azobenzene affect glucose metabolism in rats?
A6: Radiorespirometric analysis revealed that administration of 3'-methyl-4-(Dimethylamino)azobenzene alters glucose metabolism in rats. These alterations are characterized by changes in peak time, peak height, and yield values during radiorespirometry using radiolabeled glucose. []
Q7: Does 4-(Dimethylamino)azobenzene impact enzyme activity in the liver?
A7: Yes, 4-(Dimethylamino)azobenzene and its derivatives have been shown to affect various enzyme activities in rat liver. Studies have shown alterations in the activities of hexokinase, pyruvate kinase, glucose-6-phosphatase, acid phosphatase, cathepsin, and aldolase. [, , , , ]
Q8: How does 4-(Dimethylamino)azobenzene influence gene expression in liver cells?
A8: Research indicates that exposure to 3'-methyl-4-(Dimethylamino)azobenzene leads to significant modifications in the expression of liver-specific and non-specific messenger RNAs. For instance, mRNAs encoding aldolase A and an unidentified 2.7 X 10(3)-base species, both associated with undifferentiated cells, are re-expressed in the early stages of exposure. []
Q9: Does 4-(Dimethylamino)azobenzene affect the structure and function of cellular membranes?
A9: Studies suggest that inhibitors of protein synthesis, particularly those predominantly affecting membrane-bound polyribosomes like cycloheximide, can induce the formation of membranous whorls in the cytoplasm and distension of nuclear membranes in liver cells. []
Q10: What are the photochemical properties of 4-(Dimethylamino)azobenzene?
A10: 4-(Dimethylamino)azobenzene is known for its ability to undergo trans-cis photoisomerization upon UV irradiation. This property has been investigated using techniques like time-resolved spectroscopy. []
Q11: Can this photoisomerization induce mechanical motion in crystals?
A11: Yes, research has demonstrated that UV irradiation of 4-(Dimethylamino)azobenzene microcrystals can induce a photomechanical bending effect due to a gradient in trans-cis isomerization, leading to expansion along specific crystallographic axes. []
Q12: Are there other applications of 4-(Dimethylamino)azobenzene in material science?
A12: Yes, 4-(Dimethylamino)azobenzene derivatives have been used to create surface relief gratings (SRGs) on various materials, including amorphous polymers, liquid crystalline films, and organic crystals. [, ]
Q13: How does the molecular structure of 4-(Dimethylamino)azobenzene influence its photochemical properties?
A13: The presence of the dimethylamino group as an electron-donating substituent influences the electronic structure and consequently the photochemical behavior of 4-(Dimethylamino)azobenzene.
Q14: What is the molecular formula and weight of 4-(Dimethylamino)azobenzene?
A14: The molecular formula of 4-(Dimethylamino)azobenzene is C14H15N3, and its molecular weight is 225.29 g/mol.
Q15: What spectroscopic data is available for characterizing 4-(Dimethylamino)azobenzene?
A15: Various spectroscopic techniques have been employed to characterize 4-(Dimethylamino)azobenzene, including UV-Vis spectroscopy, resonance Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q16: Are there analytical methods for detecting and quantifying 4-(Dimethylamino)azobenzene in different matrices?
A16: Yes, several analytical methods have been developed, including high-performance liquid chromatography (HPLC) with visible light detection, electrochemical sensors, and colorimetric assays using 4-(Dimethylamino)azobenzene-4'-sulfonyl (DABS)-casein as a substrate. [, , ]
Q17: Have there been studies on the tautomeric equilibria of 4-(Dimethylamino)azobenzene derivatives?
A17: Yes, research has investigated the tautomeric equilibrium constants of the first conjugate acids of 2- and/or 2′-methyl-4-(Dimethylamino)azobenzene derivatives using spectrophotometric methods. []
Q18: What is the impact of substituents on the thermal isomerization of 4-(Dimethylamino)azobenzene derivatives?
A18: Studies have explored the influence of substituents, solvents, and pressure on the rate of thermal cis-to-trans isomerization of 4-(Dimethylamino)azobenzene derivatives. []
Q19: Has the interaction of 4-(Dimethylamino)azobenzene with metal ions been investigated?
A19: Yes, research has shown that Cu2+ ions can catalyze the thermal isomerization of cis-azobenzene. Additionally, studies have explored the interaction of 4-(Dimethylamino)azobenzene with alkali halides and its impact on thermal isomerization. []
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